1,3-Dioxane-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-5-7-2-1-3-8-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFLFZJHFDPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604664 | |
| Record name | 1,3-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61960-29-0 | |
| Record name | 1,3-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dioxane 2 Carbaldehyde and Its Analogs
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of the 1,3-dioxane (B1201747) ring in a single key step from acyclic precursors.
The most common and straightforward method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. organic-chemistry.org In the context of synthesizing 1,3-Dioxane-2-carbaldehyde, this would involve the reaction of a protected form of glyoxal (B1671930) or a related dicarbonyl compound with 1,3-propanediol (B51772) or its derivatives. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org To drive the reaction towards the formation of the dioxane, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org
The reactivity of the carbonyl compound is a significant factor, with aldehydes generally being more reactive than ketones. thieme-connect.de This selectivity is particularly pronounced in the formation of 1,3-dioxanes compared to their five-membered 1,3-dioxolane (B20135) counterparts. thieme-connect.de A variety of acidic catalysts can be employed, including toluenesulfonic acid and solid perfluoro sulfonic acid cation exchange resins. organic-chemistry.orggoogle.com The reaction temperature can vary widely, from ambient temperature to reflux conditions, depending on the specific substrates and catalyst used. google.com For instance, the condensation of acrolein with 1,3-propanediol can be effectively conducted at ambient temperature. google.com
Table 1: Catalysts and Conditions for Condensation Reactions
| Carbonyl Compound | 1,3-Diol | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Various Aldehydes & Ketones | 1,3-Propanediol | Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark | organic-chemistry.org |
| Acrolein | 1,3-Propanediol | Perfluoro sulfonic acid resin | None | Ambient Temperature | google.com |
| Isobutene (with HCHO) | In-situ from HCHO | CeO₂ | Water | 150°C | mdpi.com |
| 2-Naphthaldehyde | 1,3-Propanediol | Tetrabutylammonium (B224687) tribromide | Nitromethane (B149229) | Room Temperature | nih.gov |
Orthoesters and acetals serve as valuable reagents in the synthesis of 1,3-dioxanes, often under milder conditions than direct condensation. organic-chemistry.orgresearchgate.net Transacetalization, the reaction of a diol with an acetal (B89532) or ketal, is an equilibrium process that can be driven to completion by using an excess of the diol or by removing the liberated alcohol. thieme-connect.de For example, 2,2-dimethoxypropane (B42991) can be used to form 4,6-O-isopropylidene derivatives of carbohydrates. thieme-connect.de
The use of trialkyl orthoformates, such as trimethyl orthoformate or triethyl orthoformate, in the presence of a catalytic amount of a substance like tetrabutylammonium tribromide or N-bromosuccinimide (NBS), provides an efficient route to 1,3-dioxanes. organic-chemistry.orgorganic-chemistry.org This method is particularly useful as it can tolerate acid-sensitive protecting groups. organic-chemistry.org The reaction proceeds through an in situ acetal exchange process. organic-chemistry.org The choice of orthoester can be critical, with orthoformic acid esters of lower alcohols being preferred in some applications. google.com
Table 2: Orthoester and Acetal-Based Syntheses of 1,3-Dioxanes
| Reagent | Diol | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| 2,2-Dimethoxypropane | Carbohydrate polyol | - | Kinetic control at room temp. | thieme-connect.de |
| Ethyl orthoformate | 1,3-Propanediol | NBS | Tolerates acid-sensitive groups | organic-chemistry.org |
| Trimethyl orthoformate | 1,3-Propanediol | Tetrabutylammonium tribromide | Mild, chemoselective | nih.gov |
| Triethyl orthoformate | Diethyl 2,2-bis(hydroxymethyl)malonate | - | High yields achieved | google.com |
A more recent and greener approach to acetalization involves photochemical methods. organic-chemistry.org Using a photocatalyst such as Eosin Y and visible light irradiation, a wide range of aldehydes can be protected as their corresponding 1,3-dioxanes under neutral conditions. organic-chemistry.orgorganic-chemistry.org This method is notable for its high yields and its applicability to acid-sensitive and sterically hindered aldehydes, while ketones typically remain unreactive. organic-chemistry.org This selectivity could be advantageous in the synthesis of complex molecules.
Indirect Synthesis Routes
Indirect routes to this compound and its analogs involve the modification of a pre-existing 1,3-dioxane ring or the transformation of a related heterocyclic system.
Once the 1,3-dioxane ring is formed, it can be further functionalized to introduce the desired carbaldehyde group at the 2-position. This can be achieved through various transformations of a substituent already present at C2. For instance, a 2-vinyl-1,3-dioxane, synthesized from the condensation of acrolein and a 1,3-diol, could potentially be cleaved oxidatively to yield the 2-carbaldehyde. google.com Another approach involves the synthesis of 1,3-dioxane derivatives with a group at the 2-position that can be converted to an aldehyde, such as a hydroxymethyl or a protected hydroxymethyl group.
The stability of the 1,3-dioxane ring can be influenced by substituents, with the general stability order being formal > acetal > ketal. u-szeged.hu This differential stability can be exploited in synthetic strategies. Reductive cleavage of 1,3-dioxanes using reagents like lithium aluminum hydride and aluminum chloride (LiAlH₄–AlCl₃) can occur, and the rate of this reaction is generally slower than for the corresponding 1,3-dioxolanes. cdnsciencepub.com
In some instances, 1,3-dioxanes can be derived from their five-membered ring counterparts, 1,3-dioxolanes. While less common, ring-expansion reactions or multi-step sequences involving the opening of a dioxolane and subsequent closure to a dioxane could be envisaged. More commonly, the choice between forming a 1,3-dioxolane or a 1,3-dioxane is made at the initial acetalization step, with 1,3-diols yielding the more stable 1,3-dioxanes. organic-chemistry.org The interconversion is not a typical synthetic strategy, but understanding the relative stabilities and reactivities is crucial. For example, neosporol, a natural product containing a 1,3-dioxolane ring, is an isomer of sporol, which has a 1,3-dioxane ring, highlighting the existence of these isomeric structures in nature. wikipedia.org
Catalytic Systems in this compound Synthesis
The formation of the 1,3-dioxane ring, a cyclic acetal, is typically achieved through the condensation of a carbonyl compound with a 1,3-diol. The efficiency and selectivity of this reaction are heavily reliant on the catalytic system employed. Both acid and metal-based catalysts have proven effective in facilitating this transformation.
The acid-catalyzed reaction of aldehydes or ketones with 1,3-diols is a fundamental and widely used method for the synthesis of 1,3-dioxanes. organic-chemistry.orgscispace.com This process can be effectively catalyzed by both Brønsted and Lewis acids.
Brønsted acids, such as toluenesulfonic acid, are commonly used to catalyze the condensation of carbonyl compounds with 1,3-propanediol. organic-chemistry.org The reaction is often carried out in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org Solid Brønsted acids, like the sulfo cation exchanger FIBAN K-1, have also been employed for the synthesis of 2-substituted 1,3-dioxanes from aldehydes and 1,3-propanediol in boiling benzene. researchgate.net Halloysite nanotubes (HNTs), which possess natural Brønsted acidity from surface hydroxyl groups, can also act as catalysts. mdpi.com
Lewis acids are also highly effective catalysts for 1,3-dioxane formation. Various Lewis acids, including indium(III) triflate, bismuth(III) triflate, and cerium(III) triflate, have been shown to catalyze the formation of cyclic acetals under mild conditions. organic-chemistry.orgacs.org For instance, cerium(III) triflate can be used in wet nitromethane at a nearly neutral pH, making it suitable for substrates with acid-sensitive functional groups. organic-chemistry.org Molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂) has demonstrated good activity and selectivity in the synthesis of 1,3-dioxanes via the Prins cyclization of olefins and formaldehyde (B43269). researchgate.net
The choice of catalyst can be critical for chemoselectivity. For example, in reactions involving dicarbonyl compounds like phenylglyoxal (B86788), acid catalysis can selectively promote the reaction at the keto group over the aldehyde group when reacted with optically pure 1-aryl-2,2-dimethylpropane-1,3-diols. scispace.com
Table 1: Comparison of Acid Catalysts in 1,3-Dioxane Synthesis
| Catalyst | Type | Substrates | Conditions | Key Features |
| Toluenesulfonic acid | Brønsted | Carbonyls, 1,3-propanediol | Refluxing toluene, Dean-Stark | Standard, effective water removal. organic-chemistry.org |
| FIBAN K-1 | Solid Brønsted | Aldehydes, 1,3-propanediol | Boiling benzene | Heterogeneous, reusable catalyst. researchgate.net |
| Cerium(III) triflate | Lewis | Carbonyls, diols | Wet nitromethane, room temp | Mild, nearly neutral pH, high chemoselectivity. organic-chemistry.org |
| MoO₃/SiO₂ | Solid Lewis | Olefins, formaldehyde | Varies | Effective for Prins cyclization. researchgate.net |
| Halloysite Nanotubes | Brønsted/Lewis | Varies | Varies | Natural, bimodal acidity. mdpi.com |
While acid catalysis is prevalent for acetal formation, transition metal catalysis, particularly involving palladium-N-heterocyclic carbene (Pd-NHC) complexes, has emerged as a powerful tool for various organic transformations, including those that can lead to the formation of complex molecules containing the 1,3-dioxane moiety. wikipedia.orgarcjournals.org
Pd-NHC complexes are known for their high stability and catalytic activity in cross-coupling reactions. wikipedia.orgarcjournals.org These complexes can be synthesized through methods like the substitution of labile ligands on a palladium precursor or via transmetalation from silver-NHC complexes. wikipedia.org The utility of Pd-NHC catalysts has been demonstrated in a wide range of reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, which can be employed to construct precursors for 1,3-dioxane synthesis or to functionalize existing 1,3-dioxane structures. wikipedia.org
For example, a modular template synthesis has been developed to create unsaturated NHC complexes of palladium from simple metal salts, isonitriles, and amines bearing acetal groups. researchgate.net These Pd-NHC complexes have shown high efficiency as catalysts in Suzuki-Miyaura coupling reactions. researchgate.net While direct synthesis of this compound using Pd-NHC catalysis is less common, these catalysts are instrumental in building the complex carbon skeletons that might be precursors to such aldehydes. For instance, a Suzuki-Miyaura cross-coupling reaction catalyzed by PdCl₂(dppf) has been used in the synthesis of a subunit of the marine drug Iejimalide B, where 1,4-dioxane (B91453) was used as the solvent. mdpi.com
It is important to note that the use of Pd-NHC complexes in reactions involving carbon monoxide, which could be relevant for the synthesis of carbaldehyde functionalities, can be problematic as CO can poison the catalyst. arcjournals.org
Table 2: Applications of Palladium-NHC Complexes in Related Syntheses
| Catalyst Type | Reaction Type | Substrates | Solvent | Significance |
| Pd-NHC | Suzuki-Miyaura Coupling | Phenyl halides | Not specified | Highly efficient catalysis at room temperature. researchgate.net |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Bromo-indole derivative, boronic ester | 1,4-Dioxane/water | Key step in the synthesis of a Dragmacidin D precursor. mdpi.com |
| [(NHC)Pd(cinnamyl)Cl] | Cross-Coupling | Nitroarenes | Not specified | Air- and bench-stable precatalysts with fast activation. rsc.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral 1,3-dioxane derivatives is of great interest, as these compounds can serve as valuable chiral building blocks. Stereoselectivity, controlling both enantiomeric and diastereomeric outcomes, is a key challenge and a major focus of modern synthetic chemistry.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.
One powerful method is the asymmetric desymmetrization of meso-1,3-diols. For example, a chiral dinuclear zinc catalyst has been used for the asymmetric acylation of meso 2-substituted-1,3-propanediols, providing access to a wide range of chiral building blocks with high enantioselectivity. nih.gov This approach allows for the synthesis of either enantiomer of the product simply by using the corresponding enantiomer of the catalyst. nih.gov
N-Heterocyclic carbene (NHC) organocatalysis has also been successfully applied to the enantioselective synthesis of complex heterocyclic systems. For instance, an NHC-catalyzed intramolecular Stetter reaction has been developed to synthesize functionalized aza-flavanones bearing an all-carbon quaternary stereocenter with high yields and enantioselectivities. nih.gov While not directly producing a this compound, this methodology demonstrates the power of chiral NHCs in creating complex, enantioenriched cyclic structures.
Furthermore, continuous flow synthesis using immobilized chiral catalysts offers a scalable approach. For example, an immobilized Nd/Na heterobimetallic complex has been used for the anti-selective asymmetric nitroaldol reaction of 1,4-benzodioxane-6-carbaldehyde and nitroethane, producing a chiral intermediate for a drug candidate with high enantiomeric excess. nih.gov
Diastereoselective synthesis focuses on controlling the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters.
In the context of 1,3-dioxane synthesis, diastereoselectivity is often observed in the acid-catalyzed reaction of carbonyl compounds with chiral, non-C₂-symmetric 1,3-diols. scispace.com The thermodynamic stability of the resulting diastereomeric products often dictates the outcome. For example, the reaction of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols with phenylglyoxal under acid-catalyzed conditions yields diastereomerically pure cyclic ketals. scispace.com In these products, the larger substituents on the carbonyl group tend to occupy the equatorial position in the chair conformation of the 1,3-dioxane ring. scispace.com
The synthesis of (1,3-dioxan-4-yl)-substituted nucleoside analogues provides another example of high diastereoselectivity. Glycosylation of (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate (B1203000) with silylated bases under Vorbrüggen conditions, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds with high stereoselectivity to afford the desired β-anomeric nucleosides. wiley.com The stereoselectivity is attributed to a thermodynamically controlled reaction, where the more stable anomer is the major product. wiley.com
A method has also been designed to create synthons with a protected syn-1,3-diol motif and an aldehyde group alpha to the 1,3-dioxane ring, demonstrating diastereoselective synthesis that leads to stereochemically defined 1,2,4-triols. nih.gov
Table 3: Examples of Stereoselective Syntheses
| Method | Catalyst/Reagent | Substrates | Product Type | Stereocontrol |
| Asymmetric Desymmetrization | Chiral dinuclear zinc catalyst | meso 2-substituted-1,3-propanediols | Chiral monoacylated diols | Enantioselective. nih.gov |
| Intramolecular Stetter Reaction | Chiral N-Heterocyclic Carbene | Sulphoamido benzaldehydes | Aza-flavanones | Enantioselective. nih.gov |
| Asymmetric Nitroaldol Reaction | Immobilized Nd/Na heterobimetallic complex | 1,4-Benzodioxane-6-carbaldehyde, nitroethane | Chiral β-nitro alcohol | Enantioselective (anti-selective). nih.gov |
| Acetalization | Acid catalyst | Optically pure 1-aryl-2,2-dimethylpropane-1,3-diols, phenylglyoxal | Diastereomerically pure cyclic ketals | Diastereoselective. scispace.com |
| Glycosylation | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | (4-Acetoxy-1,3-dioxan-2-yl)methyl benzoate, silylated bases | β-anomeric nucleoside analogues | Diastereoselective. wiley.com |
Advanced Spectroscopic and Structural Characterization of 1,3 Dioxane 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis and Chemical Shift Correlation
Proton (¹H) NMR spectroscopy of 1,3-dioxane (B1201747) derivatives reveals characteristic chemical shifts and coupling patterns that are invaluable for structural assignment. In a study of diastereomerically pure cyclic ketals, the aldehyde proton of (2S,4R)-(+)-2-(4-Methylphenyl)-4-phenyl-5,5-dimethyl-1,3-dioxane-2-carbaldehyde was observed as a singlet at 9.52 ppm in CDCl₃. scispace.com The protons on the dioxane ring exhibit distinct signals depending on their axial or equatorial orientation, a common feature in the NMR spectra of 1,3-dioxane systems. researchgate.net For the parent 1,3-dioxane, the protons at the C2 position, flanked by two oxygen atoms, appear at a chemical shift of approximately 4.85 ppm. docbrown.info The protons at C4 and C6 are typically found around 3.91 ppm, while the C5 protons are the most shielded, resonating at about 1.78 ppm. docbrown.info The aldehyde proton in various carbaldehyde compounds generally appears as a singlet in the downfield region, often between 9 and 10 ppm. rsc.orgrsc.org
Table 1: Representative ¹H NMR Chemical Shifts for 1,3-Dioxane Derivatives and Related Compounds
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| (2S,4R)-(+)-2-(4-Methylphenyl)-4-phenyl-5,5-dimethyl-1,3-dioxane-2-carbaldehyde | Aldehyde H | 9.52 | CDCl₃ |
| 1,3-Dioxane | H-2 | ~4.85 | CDCl₃ |
| 1,3-Dioxane | H-4, H-6 | ~3.91 | CDCl₃ |
| 1,3-Dioxane | H-5 | ~1.78 | CDCl₃ |
| Various Benzaldehydes | Aldehyde H | 9.95 - 10.06 | CDCl₃ |
¹³C NMR Spectroscopic Analysis and Isotope Shift Studies
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of (2S,4R)-(+)-2-(4-Methylphenyl)-4-phenyl-5,5-dimethyl-1,3-dioxane-2-carbaldehyde, the aldehyde carbon resonates at a significantly downfield chemical shift of 198.24 ppm. scispace.com For the parent 1,3-dioxane, the carbon atom at the C2 position (between the two oxygen atoms) appears at approximately 94.3 ppm. docbrown.infochemicalbook.com The carbons at C4 and C6 are observed at around 66.9 ppm, while the C5 carbon is found at about 26.6 ppm. docbrown.info The chemical shift of the aldehyde carbon in various benzaldehyde (B42025) derivatives is consistently found in the range of 190-193 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shifts for 1,3-Dioxane Derivatives and Related Aldehydes
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| (2S,4R)-(+)-2-(4-Methylphenyl)-4-phenyl-5,5-dimethyl-1,3-dioxane-2-carbaldehyde | Aldehyde C | 198.24 | CDCl₃ |
| 1,3-Dioxane | C-2 | ~94.3 | CDCl₃ |
| 1,3-Dioxane | C-4, C-6 | ~66.9 | CDCl₃ |
| 1,3-Dioxane | C-5 | ~26.6 | CDCl₃ |
| Various Benzaldehydes | Aldehyde C | 190.0 - 192.8 | CDCl₃ |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule. mdpi.comlibretexts.orgcolumbia.edu
COSY experiments establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the dioxane ring. mdpi.com
HMQC (or its more modern counterpart, HSQC) correlates directly bonded proton and carbon atoms (¹JCH), providing unambiguous assignment of protonated carbons. libretexts.orgcolumbia.edu
HMBC reveals longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular structure, including the connection of the aldehyde group to the dioxane ring. mdpi.comcolumbia.edu For instance, an HMBC experiment would show a correlation between the aldehyde proton and the C2 carbon of the dioxane ring.
These techniques are routinely used to confirm the structures of complex organic molecules, including various substituted piperidines and other heterocyclic systems. mdpi.com
Specific Isotopic Labeling for Mechanistic Elucidation (e.g., ²H NMR)
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of a 1,3-dioxane derivative is characterized by several key absorption bands. The most prominent feature for 1,3-dioxane-2-carbaldehyde would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also characteristic, appearing as a pair of weak to medium bands around 2850 and 2750 cm⁻¹. The C-O stretching vibrations of the cyclic ether system in 1,3-dioxanes give rise to strong bands in the fingerprint region, typically around 1140-1070 cm⁻¹. docbrown.infonist.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of an aldehyde is also observable in the Raman spectrum. For 1,3-dioxolane (B20135), a related five-membered cyclic ether, O-C-O stretching modes have been observed in the Raman spectrum. researchgate.net Raman spectroscopy can be particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. spectroscopyonline.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1740 - 1720 |
| Aldehyde (C-H) | Stretching | ~2850 and ~2750 |
| Dioxane Ring (C-O) | Stretching | 1140 - 1070 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aldehydes and ketones typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. masterorganicchemistry.com For simple, non-conjugated aldehydes, this absorption maximum (λ_max) is usually found in the range of 270-300 nm. masterorganicchemistry.com The presence of the dioxane ring, being a saturated heterocycle, is not expected to significantly shift this absorption into the visible range. The more intense π → π* transition occurs at a much shorter wavelength, often below the 200 nm cutoff of standard spectrophotometers. msu.edu Solvents for UV-Vis analysis must be transparent in the region of interest; common choices include water, ethanol, and hexane. hkust.edu.hk
Table 4: Expected UV-Vis Absorption for this compound
| Transition | Typical λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | 270 - 300 | Weak |
| π → π* | < 200 | Strong |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₅H₈O₃, Molecular Weight: 116.11 g/mol ), electron ionization (EI) mass spectrometry would be expected to yield a distinct fragmentation pattern that confirms the presence of both the 1,3-dioxane ring and the carbaldehyde functional group.
The initial ionization process involves the removal of an electron to form the molecular ion [M]⁺, which would appear at a mass-to-charge ratio (m/z) of 116. While aldehydes can sometimes show weak molecular ion peaks, the presence of the stable dioxane ring may enhance its intensity. arizona.edu
Key fragmentation pathways for this compound would likely include:
Loss of the formyl radical ([•CHO]): A characteristic fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). arizona.edu The loss of the formyl radical would produce a prominent peak at m/z 87, corresponding to the [C₄H₇O₂]⁺ ion.
Dioxane Ring Cleavage: The 1,3-dioxane ring itself undergoes characteristic fragmentation. The parent 1,3-dioxane (m/z 88) is known to produce significant fragments at m/z 58, 45, 31, and 30, resulting from various ring-opening and cleavage mechanisms. docbrown.info A key fragmentation involves the loss of formaldehyde (B43269) (CH₂O, 30 Da). For this compound, similar cleavages of the heterocyclic ring are anticipated, leading to a complex series of fragment ions. For instance, cleavage could result in fragments containing the aldehyde group attached to a portion of the ring.
The precise fragmentation pattern, including the relative intensities of the molecular ion and key fragment peaks, serves as a molecular fingerprint, allowing for the unambiguous confirmation of the this compound structure. High-resolution mass spectrometry could further differentiate between fragment ions of the same nominal mass but different elemental compositions. docbrown.info
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 116 | [C₅H₈O₃]⁺ | Molecular Ion (M⁺) |
| 115 | [C₅H₇O₃]⁺ | Loss of a hydrogen radical (M-1) |
This table is predictive and based on established fragmentation patterns for aldehydes and dioxane rings.
X-ray Crystallography for Solid-State Structure Determination
The six-membered 1,3-dioxane ring is known to preferentially adopt a stable chair conformation, which minimizes steric and torsional strain. journals.co.zathieme-connect.de In this conformation, substituents at the C-2, C-4, C-5, and C-6 positions can occupy either axial or equatorial positions. For this compound, the carbaldehyde group at the C-2 position would be expected to reside in the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at C-4 and C-6. thieme-connect.de
Studies on substituted 2-phenyl-1,3-dioxanes and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have confirmed the chair conformation of the dioxane ring. journals.co.zaiucr.org For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the dioxane ring adopts an approximate chair conformation, and in 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the dioxane ring is also a chair. journals.co.zaiucr.org These studies provide typical bond lengths and angles that would be expected for the this compound structure.
Table 2: Expected Crystallographic Parameters for the 1,3-Dioxane Ring in this compound
| Parameter | Description | Typical Value |
|---|---|---|
| C-O Bond Length | Average length of the carbon-oxygen bonds within the ring | ~1.42 Å |
| C-C Bond Length | Average length of the carbon-carbon bonds within the ring | ~1.52 Å |
| O-C-O Angle | Bond angle at the C-2 position | ~111° |
| C-O-C Angle | Bond angle at the oxygen atoms | ~111° |
| Conformation | Three-dimensional shape of the ring | Chair |
Data are based on published crystal structures of substituted 1,3-dioxane derivatives. journals.co.zaiucr.org
The crystal packing would be influenced by intermolecular interactions, such as C—H⋯O hydrogen bonds, which have been observed to link molecules of similar dioxane derivatives into larger networks in the solid state. iucr.org
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial check for the purity of a synthesized sample and provides experimental evidence to support the proposed molecular formula.
For this compound, the molecular formula is C₅H₈O₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.
The theoretical percentages are:
Carbon (C): (5 * 12.011) / 116.116 * 100% = 51.72%
Hydrogen (H): (8 * 1.008) / 116.116 * 100% = 6.94%
Oxygen (O): (3 * 15.999) / 116.116 * 100% = 41.34%
In a typical experimental setting, a highly purified sample of this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon and hydrogen are then compared to the theoretical values. A close agreement, generally within ±0.4%, is considered strong evidence of the sample's purity and corroborates the assigned molecular formula. For instance, in the analysis of a related compound, 5-acetyl-5-methyl-2-phenyl-1,3-dioxane (C₁₃H₁₆O₃), the calculated values were C, 70.87%; H, 7.32%, while the experimental findings were C, 70.89%; H, 7.45%, demonstrating excellent agreement. journals.co.za
Table 3: Elemental Composition of this compound (C₅H₈O₃)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon | 51.72 |
| Hydrogen | 6.94 |
Chemical Reactivity and Reaction Mechanisms of 1,3 Dioxane 2 Carbaldehyde
Aldehyde Functional Group Reactivity
The aldehyde group (-CHO) attached to the C2 position of the dioxane ring is the primary site of reactivity under most conditions. It is an electrophilic center and lacks α-hydrogens, which precludes certain reactions like self-aldol condensation but makes it an excellent substrate for others, such as the Cannizzaro reaction or cross-condensations.
The aldehyde group of 1,3-Dioxane-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1,3-dioxane-2-carboxylic acid. This transformation is a cornerstone of synthetic chemistry, and various reagents can be employed to achieve it with high efficiency. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. Strong oxidants like Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) are highly effective. Milder, more selective methods are also commonly used, such as the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. This method is particularly valuable as it proceeds under neutral or slightly acidic conditions, ensuring the integrity of the acid-labile dioxane ring [4, 20]. Another classic method involves Tollens' reagent ([Ag(NH₃)₂]⁺), which selectively oxidizes aldehydes, providing a qualitative test and a preparative method under basic conditions where the acetal (B89532) is stable .
Table 1: Oxidation of this compound
| Oxidizing Agent | Typical Conditions | Product | Key Features |
|---|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0 °C to RT | 1,3-Dioxane-2-carboxylic acid | Strong, acidic conditions; high yield but low functional group tolerance. |
| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ buffer | 1,3-Dioxane-2-carboxylic acid | Mild (Pinnick oxidation); highly selective for aldehydes, preserves the dioxane ring . |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous NH₃, RT | 1,3-Dioxane-2-carboxylic acid (as carboxylate) | Mild, basic conditions; chemoselective for aldehydes, formation of a silver mirror . |
The reduction of the aldehyde functional group provides a straightforward route to the primary alcohol, (1,3-dioxan-2-yl)methanol. This reaction is typically accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and convenient choice, as it is selective for aldehydes and ketones and can be used in protic solvents like methanol (B129727) or ethanol. It effectively reduces the aldehyde without affecting the acetal ring [4, 21]. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While more reactive, LiAlH₄ also chemoselectively reduces the aldehyde, leaving the dioxane moiety intact under standard anhydrous conditions .
Table 2: Reduction of this compound
| Reducing Agent | Typical Solvent | Product | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (1,3-Dioxan-2-yl)methanol | Mild and selective; easy to handle; compatible with protic solvents . |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (1,3-Dioxan-2-yl)methanol | Powerful reagent; must be used under anhydrous conditions; requires acidic workup . |
As a typical aldehyde, this compound readily undergoes nucleophilic addition at the electrophilic carbonyl carbon. A wide variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product. For instance, the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols. The reaction with cyanide ions (from HCN or NaCN) yields a cyanohydrin, an important synthetic intermediate. The stability of the dioxane ring under the neutral or basic conditions typical for these reactions makes this compound a useful building block for complex syntheses where the diol functionality requires protection .
The absence of α-hydrogens makes this compound an ideal electrophilic partner in various condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malononitrile. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. The mechanism proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl. Subsequent dehydration yields a stable α,β-unsaturated product. This method is highly effective for synthesizing functionalized alkenes where the dioxane moiety serves as a masked diol [1, 22].
Claisen-Schmidt Condensation: This is a base- or acid-catalyzed cross-aldol reaction between this compound and an enolizable ketone or aldehyde. Because this compound cannot enolize, it serves exclusively as the electrophile, preventing self-condensation and leading to a single major product. For example, reaction with acetone in the presence of aqueous base yields an α,β-unsaturated ketone. This reaction is a fundamental tool for carbon-carbon bond formation and the synthesis of chalcone-like structures .
Table 3: Condensation Reactions of this compound
| Reaction Name | Reactant Partner | Catalyst | General Product Structure |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., Diethyl malonate) | Weak base (e.g., Piperidine) | α,β-Unsaturated ester/nitrile |
| Claisen-Schmidt Condensation | Enolizable ketone (e.g., Acetone) | Base (e.g., NaOH) or Acid (e.g., HCl) | α,β-Unsaturated ketone |
1,3-Dioxane (B1201747) Ring Reactivity
The 1,3-dioxane ring is a cyclic acetal formed from 1,3-propanediol (B51772) and the aldehyde carbon. Its reactivity is characteristic of acetals: robust under basic and nucleophilic conditions but susceptible to cleavage under acidic conditions.
The primary reaction of the 1,3-dioxane ring is acid-catalyzed hydrolysis, which serves as a deprotection step to reveal the parent carbonyl and diol. The mechanism is initiated by the protonation of one of the ethereal oxygen atoms by an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid). This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and release one end of the 1,3-propanediol tether. Nucleophilic attack by water on the carbocation, followed by further proton transfers, leads to the complete cleavage of the ring. The final products of this hydrolysis are 1,3-propanediol and the parent aldehyde from which the C2 carbon was derived, which in this case would be glyoxal (B1671930) (or its hydrated form) if the original synthesis started from it. This deprotection strategy is fundamental in multistep synthesis, allowing the aldehyde to be masked while other chemical transformations are performed elsewhere in the molecule.
Ring Opening Reactions
Acid-Catalyzed Hydrolysis and Transacetalization
Under acidic conditions, this compound, like other 1,3-dioxanes, is susceptible to hydrolysis, a process that cleaves the acetal and regenerates the parent carbonyl and diol. The 1,3-dioxane ring is generally more stable than the corresponding 1,3-dioxolane (B20135) ring. organic-chemistry.orgpearson.com The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the aldehyde and 1,3-propanediol.
Transacetalization is a related process where the 1,3-dioxane ring is cleaved by an alcohol or another diol in the presence of an acid catalyst, resulting in the formation of a different acetal. thieme-connect.de This reaction is often used for the protection and deprotection of carbonyl groups or diols in multi-step syntheses. organic-chemistry.orgthieme-connect.de Gas-phase studies have shown that transacetalization can occur between 1,3-dioxane and various acylium ions, leading to the formation of cyclic ionic ketals. rsc.org
Regioselective Ring Opening in Carbohydrate Chemistry
The use of various reagent combinations allows for the controlled cleavage of either the C4-O or C6-O bond in pyranoside-derived 4,6-O-benzylidene acetals, leading to the formation of either 4-O- or 6-O-benzyl ethers with a free hydroxyl group at the other position. acs.org
Reductive Ring Opening Methodologies
Reductive ring opening of 1,3-dioxane acetals provides a versatile method for obtaining monoprotected 1,3-diols. cdnsciencepub.com This transformation is typically achieved using a combination of a Lewis acid and a reducing agent. The Lewis acid coordinates to one of the oxygen atoms, facilitating ring cleavage to form an oxocarbenium ion, which is then reduced by the hydride source.
A variety of reagent systems have been developed for this purpose, each offering different levels of regioselectivity. acs.orgcdnsciencepub.com The choice of reagents can direct the cleavage to yield either the more or less sterically hindered alcohol derivative. researchgate.net For instance, the combination of lithium aluminum hydride and aluminum chloride (LiAlH4-AlCl3) or borane-tetrahydrofuran (B86392) complex (BH3·THF) with a Lewis acid can lead to regioselective formation of either the primary or secondary alcohol. acs.orgcdnsciencepub.comcdnsciencepub.com
Table 1: Reagent Combinations for Reductive Ring Opening of 4,6-O-Halobenzylidene Acetals of Glucopyranosides
| Reagent Combination | Major Product | Regioselectivity |
|---|---|---|
| LiAlH4–AlCl3 | 4-O-halobenzyl ether/6-OH | High |
| BH3·THF–TMSOTf | 4-O-halobenzyl ether/6-OH | Complete |
| Me3N·BH3–AlCl3 | 4-O-halobenzyl ether/6-OH | Effective, with side reactions |
| NaCNBH3–HCl | 6-O-halobenzyl ether/4-OH | Highly effective |
| Et3SiH-BF3·Et2O | 6-O-halobenzyl ether/4-OH | Highly effective |
| Et3SiH-TfOH | 6-O-halobenzyl ether/4-OH | Rapid, with side reactions |
Data sourced from a systematic study on glucosidic 4,6-halobenzylidene acetals. acs.org
Stability Under Various Conditions
The 1,3-dioxane ring is generally stable under neutral and basic conditions, making it an effective protecting group for carbonyl compounds and 1,3-diols. organic-chemistry.orgthieme-connect.de It is resistant to many nucleophiles and bases. organic-chemistry.org However, it is labile to acidic conditions, which facilitate its hydrolysis or transacetalization. pearson.comthieme-connect.de The stability of 1,3-dioxanes is also influenced by the substituents on the ring. For example, 1,3-dioxane-5-ones are useful synthetic intermediates that can undergo deprotection under specific conditions. google.com
The half-life for the decay of 1,4-dioxan-2-one (B42840) at pH 7.0 and 25°C is approximately 2 hours, highlighting the influence of pH on the stability of related cyclic ether structures. nih.gov While this is a different isomer, it provides context for the hydrolytic sensitivity of the dioxane ring system.
Rearrangement Reactions and Tandem Processes (e.g., Retro-cheletropic ene reactions)
While specific examples of retro-cheletropic ene reactions involving this compound are not extensively documented, related cyclic acetals like 1,3-dioxolanes have been shown to participate in such tandem processes. researchgate.netresearchgate.net These reactions involve a 6π electrocyclic ring closure followed by the extrusion of a small molecule, such as 2-carbena-1,3-dioxolane. researchgate.netresearchgate.net The driving force for these reactions is often the formation of a more stable aromatic system. researchgate.net
Tandem reactions involving 1,3-dioxanes are a feature of modern organic synthesis. mdpi.compreprints.org For instance, palladium-catalyzed tandem processes can involve the formation or reaction of 1,3-dioxane structures within a larger molecular framework. mdpi.com The ability of the 1,3-dioxane ring to participate in or be formed during these complex reaction cascades highlights its versatility in the construction of complex molecules. chemicalbook.com
Exploration of Reaction Pathways and Transition States
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and transition states of reactions involving 1,3-dioxanes. researchgate.netbeilstein-journals.org For example, in the Prins reaction, which can form 1,3-dioxanes, DFT calculations have helped to identify key intermediates and transition state geometries. beilstein-journals.org These studies have revealed that the reaction can proceed through a concerted pathway, avoiding the formation of a discrete carbocation intermediate. acs.org
The analysis of transition states provides insight into the mechanistic details of conformational changes and reactions. For the low-temperature oxidation of 1,3-dioxane, reaction pathway analyses have explained its high reactivity by showing a preference for pathways that lead to chain propagation rather than termination. researchgate.netresearchgate.net Such computational explorations are crucial for understanding and predicting the chemical behavior of this compound and related compounds.
Derivatives and Functionalization Strategies for 1,3 Dioxane 2 Carbaldehyde
Synthetic Modification at the Formyl Group
The formyl group (-CHO) at the C2 position of the dioxane ring is the primary site of electrophilic reactivity. Its transformations are characteristic of general aldehyde chemistry, providing a reliable entry point for introducing new functional groups and extending the carbon skeleton.
1,3-Dioxane-2-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form various C=N bonded compounds. These reactions typically proceed under mild, often slightly acidic conditions, to facilitate the dehydration step.
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. These derivatives are important intermediates for the synthesis of secondary amines (via reduction) and various heterocyclic systems.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. The resulting 1,3-dioxan-2-ylmethanoxime can exist as (E) or (Z) isomers and is a precursor for nitriles (via dehydration) or amides (via Beckmann rearrangement).
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazone derivatives. These are stable, often crystalline compounds used for characterization and as intermediates in reactions like the Wolff-Kishner reduction or the Fischer indole (B1671886) synthesis.
The table below summarizes these common condensation reactions.
| Reactant | Product Type | General Structure of Product | Typical Conditions |
| Primary Amine (R-NH₂) | Imine | EtOH or MeOH, rt to reflux, optional cat. acid (e.g., AcOH) | |
| Hydroxylamine (NH₂OH) | Oxime | Aqueous EtOH, NaOAc buffer, rt | |
| Hydrazine (R-NHNH₂) | Hydrazone | EtOH, rt to reflux, optional cat. acid |
The formyl group is an ideal handle for carbon-carbon bond-forming reactions that extend the molecular framework. Olefination reactions are particularly effective for converting the C=O bond into a C=C bond.
Wittig Reaction: The reaction of this compound with a phosphorus ylide (Ph₃P=CHR) provides a direct route to alkenes. The stereochemical outcome (E/Z ratio) is highly dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. Stabilized ylides typically favor the (E)-alkene.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding ylide. The HWE reaction with this compound is a highly reliable method for synthesizing (E)-α,β-unsaturated esters, nitriles, or ketones with excellent stereoselectivity. The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction.
Other nucleophilic additions, such as those involving Grignard reagents or organolithium compounds, can also be used to add alkyl, aryl, or vinyl groups to the formyl carbon, producing secondary alcohols upon workup.
| Reaction Name | Reagent | Product Type | Key Features |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Versatile for C=C bond formation. Stereoselectivity depends on ylide stability. |
| HWE Reaction | Phosphonate Carbanion ((RO)₂P(O)CH⁻R') | (E)-Alkene | High (E)-selectivity, especially for electron-withdrawing R' groups. Easier purification. |
| Grignard Addition | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Forms a new C-C bond and a hydroxyl group. Requires subsequent aqueous workup. |
Functionalization of the 1,3-Dioxane (B1201747) Ring System
While the formyl group is the most reactive site, the 1,3-dioxane ring itself can be functionalized, typically by constructing the ring from pre-functionalized precursors.
The most common strategy for introducing substituents onto the C4, C5, and/or C6 positions of the dioxane ring is to utilize a substituted 1,3-diol during the initial acetalization reaction. The stereochemistry of the diol is often transferred directly to the resulting dioxane ring, making this a powerful method for stereocontrolled synthesis.
For example, reacting a suitable aldehyde or its equivalent with a chiral, non-racemic 1,3-diol can generate a chiral, enantiopure 1,3-dioxane derivative. This approach is fundamental in asymmetric synthesis, where the dioxane ring serves as a chiral auxiliary. Research has extensively explored the use of various substituted 1,3-diols, derived from sources like tartaric acid, carbohydrates, or asymmetric reduction of β-hydroxy ketones.
The table below illustrates how different 1,3-diols can be used to generate substituted this compound analogs.
| Starting 1,3-Diol | Resulting Dioxane Structure | Position of Substitution |
| Propane-1,3-diol | Unsubstituted | |
| Butane-1,3-diol | C4-methyl | |
| 2,2-Dimethylpropane-1,3-diol | C5,C5-dimethyl | |
| Glycerol (protected) | C5-hydroxy (or protected hydroxyl) |
A significant functionalization pathway involves the Knoevenagel condensation of this compound with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. Meldrum's acid is a highly acidic active methylene (B1212753) compound, and its condensation with aldehydes proceeds efficiently under mild basic conditions (e.g., piperidine (B6355638)/acetic acid or pyridine).
The reaction yields 2-((1,3-dioxan-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This product is a powerful synthetic intermediate for several reasons:
Michael Acceptor: It is a highly activated electron-deficient alkene, readily undergoing conjugate addition (Michael addition) with a wide range of nucleophiles.
Diels-Alder Reactivity: It can act as a dienophile in Diels-Alder cycloadditions.
Decarboxylation Precursor: Upon heating, the adduct can undergo thermolysis and decarboxylation to generate a ketene (B1206846) intermediate, or it can be hydrolyzed and decarboxylated to form a β,γ-unsaturated carboxylic acid.
This condensation effectively converts the electrophilic aldehyde into a platform for nucleophilic attack, dramatically expanding its synthetic utility.
Synthesis of Complex Molecules via this compound Intermediates
The true power of this compound is realized when the functionalization strategies described above are combined in multi-step syntheses. The dioxane ring often plays the crucial role of a masked 1,3-diol, which can be revealed at a later synthetic stage by acidic hydrolysis.
A representative synthetic sequence could be as follows:
Condensation: this compound is condensed with Meldrum's acid to form the Knoevenagel adduct (as described in 5.2.2).
Conjugate Addition: A nucleophile, such as a Gilman cuprate (B13416276) (R₂CuLi), is added to the adduct in a 1,4-conjugate fashion. This step introduces a new substituent and creates a new stereocenter.
Deprotection/Transformation: The resulting adduct is treated with acid. This single step can trigger a cascade of events: hydrolysis of the Meldrum's acid moiety followed by decarboxylation, and hydrolysis of the 1,3-dioxane ring to reveal the 1,3-diol. The final product would be a δ-hydroxy-β-substituted carboxylic acid or a related structure, a highly functionalized molecule created efficiently from simple starting materials.
This strategy showcases the role of this compound as a "formyl-dihydoxyacetone" synthon, where the aldehyde is used for initial C-C bond formation and the dioxane ring protects the diol functionality until it is needed. Modifications at the formyl group via HWE or Wittig reactions followed by subsequent transformations on the newly formed alkene also provide pathways to polyketide fragments and other natural product precursors.
Theoretical and Computational Investigations of 1,3 Dioxane 2 Carbaldehyde
Conformational Analysis and Energetics
The six-membered 1,3-dioxane (B1201747) ring is not planar and, much like cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. thieme-connect.de The presence of two oxygen atoms and the carbaldehyde substituent at the C2 position introduces unique stereoelectronic effects that dictate the preferred molecular shapes and their relative energies.
The conformational analysis of the 1,3-dioxane ring reveals that the chair conformation is the most stable arrangement. thieme-connect.deresearchgate.netscispace.com This is the global minimum on the potential energy surface for the parent molecule. researchgate.net The chair form effectively minimizes angle strain and torsional strain, with substituents occupying either axial or equatorial positions.
Other significant, though less stable, conformations include the twist (or twist-boat) and sofa forms. Quantum-chemical studies on substituted 1,3-dioxanes have identified two primary twist conformers, the 1,4-twist and the 2,5-twist, which exist as local minima on the energy landscape. researchgate.net The sofa and half-chair conformations are generally not stable minima but rather represent transition states or maxima on the potential energy surface, serving as intermediates in the interconversion between other forms. researchgate.net
For 1,3-Dioxane-2-carbaldehyde, the fundamental conformational possibilities remain the same. The key determinant of stability will be the orientation of the 2-carbaldehyde group. In the chair conformation, this substituent can be either equatorial or axial.
The potential energy surface (PES) of 1,3-dioxane and its derivatives maps the relative energies of all possible conformations and the energy barriers that separate them. The chair conformation resides in the deepest energy well. researchgate.net Computational studies on the parent 1,3-dioxane have quantified the energy difference between the chair and less stable twist forms. The chair conformer is significantly more stable than the 2,5-twist conformer by approximately 4.67–5.19 kcal/mol. scispace.comresearchgate.net The 1,4-twist conformer is, in turn, about 1.0–1.36 kcal/mol higher in energy than the 2,5-twist form. scispace.comresearchgate.net
| Conformer Comparison | ΔE (kcal/mol) - HF Methods scispace.comresearchgate.net | ΔE (kcal/mol) - DFT Methods scispace.comresearchgate.net |
|---|---|---|
| Chair vs. 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |
| 2,5-Twist vs. 1,4-Twist | 1.36 ± 0.12 | 1.0 |
The presence of a substituent on the 1,3-dioxane ring has a profound effect on the conformational equilibrium. For a substituent at the C2 position, such as the carbaldehyde group in this compound, there is a strong thermodynamic preference for the equatorial orientation. thieme-connect.de
This preference is a direct consequence of the steric hindrance that arises in the axial position. An axial substituent at C2 experiences significant 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions. thieme-connect.de These repulsive steric interactions destabilize the axial conformation. Given the size of the carbaldehyde group (-CHO), these diaxial interactions would be severe, making the chair conformation with an axial 2-carbaldehyde group highly unfavorable. Therefore, the conformational equilibrium for this compound is expected to lie overwhelmingly towards the chair form with the carbaldehyde group in the equatorial position. This arrangement minimizes steric clash and represents the most stable ground-state structure.
Quantum Chemical Studies
Quantum chemical calculations have been indispensable in elucidating the fine details of the structure, stability, and electronic properties of 1,3-dioxane systems. These methods allow for the precise calculation of molecular geometries and relative energies of different conformers.
Ab initio molecular orbital theory has been widely used to study 1,3-dioxane and its derivatives. scispace.comresearchgate.net These calculations, which are based on first principles without empirical parameters, can provide accurate descriptions of molecular properties. Studies using various basis sets, such as 6-31G(d) and 6-31G(d,p), have successfully calculated the structural parameters and energy differences for the conformers of the parent 1,3-dioxane. scispace.comresearchgate.net For instance, ab initio calculations have shown the chair conformer to be more stable than the 2,5-twist conformer by about 4.67 kcal/mol. scispace.comresearchgate.net These methods have also been applied to investigate the Prins reaction, which can be used to form alkyl-substituted 1,3-dioxanes, by determining the structure of transition states and key intermediates at the MP2(fc)/6-31G(d,p) level of theory. researchgate.net
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying molecular systems. Hybrid density functionals, such as B3LYP, B3P86, and B3PW91, have been successfully applied to investigate the conformers of 1,3-dioxane. scispace.comresearchgate.net DFT calculations have been used to determine conformational enthalpies, entropies, and free energies. scispace.com
| Method | ΔG⁰ (kcal/mol) scispace.comresearchgate.net |
|---|---|
| MP2 | 4.85 ± 0.08 |
| DFT | 5.14 ± 0.08 |
MP2 Level Calculations for Electron Correlation
Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that incorporates electron correlation, offering a higher level of accuracy compared to Hartree-Fock (HF) calculations. For the 1,3-dioxane ring system, MP2 calculations have been instrumental in determining conformational energies and isomerization pathways.
One study investigated the conformational isomerization of 1,3-dioxane using MP2/6-31G(d)//HF/6-31G(d) approximations. researchgate.net This level of theory helps in elucidating the potential energy surface, identifying stable conformers, and the transition states that connect them. For instance, in the parent 1,3-dioxane, the chair conformer is significantly more stable than twist conformers. The calculated conformational free energy difference (ΔGc–t) at 298 K between the chair and the 2,5-twist conformers of 1,3-dioxane was found to be 4.85 ± 0.08 kcal/mol at the MP2 level. researchgate.net
Another application of MP2 calculations has been in studying reaction mechanisms involving 1,3-dioxanes. For example, the formation of alkyl-substituted 1,3-dioxanes through the Prins reaction has been studied at the MP2(fc)/6-31G(d,p) computational level. researchgate.net These calculations helped in identifying the structure of transition states and key intermediates, as well as determining the thermochemical parameters of the reaction. researchgate.net Such studies demonstrate the utility of the MP2 method in understanding the reactivity of the 1,3-dioxane ring, which would be applicable to reactions involving the carbaldehyde group in this compound.
Table 1: Calculated Conformational Energy Differences for 1,3-Dioxane Conformers researchgate.net
| Conformer Transition | Method | Calculated Free Energy Difference (ΔGc–t) at 298 K (kcal/mol) |
|---|---|---|
| Chair to 2,5-Twist | MP2 | 4.85 ± 0.08 |
| Chair to 2,5-Twist | DFT | 5.14 ± 0.08 |
Computational Spectroscopy (e.g., NMR, IR, Raman Calculations)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. For 1,3-dioxane and its derivatives, computational spectroscopy plays a crucial role in assigning experimental spectra and understanding the relationship between structure and spectroscopic properties.
NMR Spectroscopy: The 1H and 13C NMR spectra of 1,3-dioxane have been well-characterized. docbrown.infodocbrown.info Computationally, the chemical shifts can be predicted using DFT methods. For the parent 1,3-dioxane, the 13C NMR spectrum shows three distinct signals, corresponding to the three different carbon environments in the molecule. docbrown.info The introduction of a carbaldehyde group at the C2 position in this compound would significantly alter the chemical shifts. The aldehydic carbon (C=O) would be expected to appear in the downfield region of the 13C NMR spectrum, typically between 190 and 215 ppm. libretexts.org The adjacent C2 carbon of the dioxane ring would also experience a significant downfield shift. Similarly, the aldehydic proton would appear at a very low field in the 1H NMR spectrum, generally between 9 and 10 ppm. libretexts.org
Vibrational Spectroscopy (IR and Raman): The infrared (IR) spectrum of an aldehyde is characterized by a strong C=O stretching absorption. libretexts.org For this compound, this would be a prominent peak, typically in the range of 1720-1740 cm-1 for a saturated aldehyde. libretexts.org Additionally, the aldehydic C-H bond exhibits two characteristic stretching vibrations around 2820 cm-1 and 2720 cm-1. libretexts.org Computational methods can predict these vibrational frequencies with good accuracy, aiding in the analysis of experimental IR and Raman spectra.
Microwave Spectroscopy: For some 1,3-dioxane derivatives, microwave spectroscopy combined with DFT calculations has been used to determine their precise molecular structures and conformations. For instance, a study on 4,4-dimethyl-1,3-dioxane (B1195079) utilized microwave spectroscopy and DFT calculations to identify rotational transitions and determine the molecule's structure. researchgate.net
Table 2: Experimental 13C NMR Chemical Shifts for 1,3-Dioxane docbrown.info
| Carbon Atom Position | Chemical Shift (ppm) |
|---|---|
| C5 | 26.6 |
| C4, C6 | 66.9 |
| C2 | 94.3 |
Intermolecular Interactions and Solvent Effects
The behavior of a molecule in solution is influenced by its interactions with the surrounding solvent molecules. Computational models are essential for understanding these intermolecular interactions and predicting solvent effects on molecular properties and reactivity.
For the 1,3-dioxane system, studies have shown that solvent can influence conformational equilibria. For example, the presence of water can affect the conformational transformations of 1,3-dioxanes due to the formation of hydrogen bonds. researchgate.net The aldehyde group in this compound, with its polar C=O bond, would be expected to engage in significant dipole-dipole interactions and potentially hydrogen bonding with protic solvents.
A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds investigated the reaction in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solution. scispace.com The calculations, performed at the M06-2X/6-311+G(d,p) level of theory, indicated that the reaction is favored when carried out in DMSO. scispace.com This highlights the importance of considering solvent effects in computational predictions of reaction kinetics and thermodynamics. Such computational approaches would be invaluable for studying the reactions of this compound in different solvent environments.
Reaction Mechanism Prediction and Validation via Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies.
A notable example in the context of 1,3-dioxane derivatives is the computational study of the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH3). scispace.com This study employed the M06-2X functional with the 6-311+G(d,p) basis set to model the reaction. scispace.com For the case where R=H, two different reaction mechanisms were proposed and computationally evaluated. The study not only determined the kinetic and thermodynamic parameters but also analyzed the Wiberg bond indices to understand the progress of bond formation and breaking during the reaction. scispace.com
This type of computational investigation would be directly applicable to studying the reactivity of the aldehyde group in this compound. For instance, one could model its oxidation to a carboxylic acid, its reduction to an alcohol, or its participation in nucleophilic addition reactions. By calculating the energy profiles for different possible pathways, the most likely reaction mechanism can be predicted.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.
In the context of the 1,3-dioxane ring system, MD simulations have been used to study its conformational isomerization. researchgate.net These simulations can reveal the pathways and timescales of transitions between different conformers, such as the interconversion between chair and twist forms. For this compound, MD simulations could be employed to study the conformational flexibility of the dioxane ring and the orientation of the carbaldehyde substituent. Furthermore, MD simulations in explicit solvent could provide detailed insights into the solvation structure around the molecule and the dynamics of solvent-solute interactions. This would be particularly useful for understanding how the solvent influences the molecule's conformational preferences and reactivity.
Applications of 1,3 Dioxane 2 Carbaldehyde As a Versatile Building Block in Organic Synthesis
Role as a Protecting Group for Carbonyl Functionalities and 1,3-Diols
The 1,3-dioxane (B1201747) core of the title compound is fundamentally a cyclic acetal (B89532). The formation of such acetals is a cornerstone strategy for the protection of carbonyl groups (aldehydes and ketones) and 1,3-diols. wikipedia.orgorganic-chemistry.orgthieme-connect.de This protective function is crucial in multistep syntheses where specific reactive sites must be masked to prevent unwanted side reactions.
The protection of a 1,3-diol is achieved by reacting it with an appropriate aldehyde or ketone in the presence of an acid catalyst. Conversely, to protect a carbonyl compound, it is reacted with a 1,3-diol, such as 1,3-propanediol (B51772). organic-chemistry.org The resulting 1,3-dioxane is stable under a variety of conditions, including basic, nucleophilic, and reductive environments, yet can be readily removed (deprotected) under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.orgthieme-connect.de
In the context of 1,3-Dioxane-2-carbaldehyde, the structure itself represents a molecule where the 1,3-dioxane moiety can be viewed as a protecting group for a diol, with the aldehyde at the C2 position remaining available for further chemical transformations. This bifunctional nature is key to its utility. For instance, a complex synthesis might involve protecting a 1,3-diol unit within a larger molecule, and the resulting dioxane structure, which includes a reactive aldehyde, can then be used in subsequent steps. The stability of the 1,3-dioxane ring is generally greater than that of the analogous five-membered 1,3-dioxolane (B20135) ring. organic-chemistry.org
The table below summarizes the general conditions for the formation and cleavage of 1,3-dioxane protecting groups.
| Process | Reagents | Catalyst | Typical Conditions | Reference |
| Protection (Acetalization) | Carbonyl + 1,3-Diol | Brønsted or Lewis Acid (e.g., p-TsOH) | Reflux in a solvent like toluene (B28343) with water removal (Dean-Stark) | organic-chemistry.org |
| Deprotection (Hydrolysis) | 1,3-Dioxane | Aqueous Acid (e.g., HCl, H₂SO₄) | Often in a co-solvent like acetone (B3395972) or THF | organic-chemistry.orgthieme-connect.de |
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its aldehyde group is a versatile functional handle that can participate in a wide array of carbon-carbon bond-forming reactions. These include Wittig reactions, Horner-Wadsworth-Emmons olefination, Grignard additions, aldol (B89426) condensations, and reductive aminations.
For example, the synthesis of certain polyketide natural products or their fragments can utilize building blocks containing the 1,3-dioxane structure to control stereochemistry and mask reactive diol functionalities. thieme-connect.de The aldehyde group can be elaborated into longer carbon chains or converted into other functional groups as required by the synthetic strategy. After the desired transformations involving the aldehyde have been completed, the 1,3-dioxane can be deprotected to reveal the 1,3-diol, allowing for further functionalization at that site. This strategic use of protection and subsequent reaction makes this compound a powerful synthon. In one synthetic approach, a 4-substituted 1,3-dioxane was used as a key intermediate where a 2-hydroxyethyl moiety was transformed in a multi-step process to create aminobutyl-substituted compounds with potential pharmacological activity. mdpi.com
Precursor for Heterocyclic Compound Synthesis
The aldehyde functionality of this compound is a gateway to the synthesis of a vast array of other heterocyclic systems. clockss.org Through condensation reactions with various dinucleophiles, the aldehyde carbon and its attached hydrogen can be incorporated into new ring systems.
For instance, reaction with hydrazines can lead to the formation of pyrazoles or pyrazolines. Condensation with β-dicarbonyl compounds, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), via Knoevenagel condensation followed by Michael addition, can produce complex heterocyclic structures. clockss.org These reactions often proceed in a tandem or domino fashion, efficiently building molecular complexity from simple precursors. clockss.org The resulting products, which contain the intact 1,3-dioxane ring, can be further modified or deprotected as needed. The synthesis of quinolines, indolizines, and triazoles has been demonstrated using alkynyl aldehydes as precursors, highlighting the versatility of the aldehyde group in constructing N-heterocycles. nih.gov
The following table provides examples of heterocyclic systems that can be synthesized from aldehyde precursors.
| Reactant | Resulting Heterocycle Class | General Reaction Type |
| Hydrazine (B178648) / Substituted Hydrazines | Pyrazoles, Pyrazolines | Condensation / Cyclization |
| 1,3-Dicarbonyl Compounds | Dihydropyridines, Xanthendiones | Knoevenagel / Michael Addition |
| Amidines / Guanidines | Pyrimidines | Condensation / Cyclization |
| 1,2-Diamines | Diazepines | Condensation / Cyclization |
Utility in Asymmetric Synthesis
This compound and its derivatives are valuable tools in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. nih.gov Chirality can be introduced in several ways:
Chiral Diol: The dioxane ring can be formed from a chiral, enantiomerically pure 1,3-diol. This chiral acetal can then act as a chiral auxiliary, directing the stereochemical outcome of reactions at the aldehyde group or at other nearby reaction centers.
Chiral Catalyst: The aldehyde can undergo reactions, such as aldol additions or cycloadditions, catalyzed by a chiral organocatalyst or a chiral metal complex. nih.govnih.gov For example, cinchona-alkaloid-based organocatalysts have been used for the asymmetric synthesis of 1,3-dioxolanes via formal [3+2] cycloaddition reactions involving aldehydes. nih.gov
Substrate Control: In molecules containing pre-existing stereocenters, the 1,3-dioxane ring can adopt a preferred conformation (often a chair-like conformation) which can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl. thieme-connect.de
A temporary stereocenter approach has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which involves an aldol reaction, a directed cyclopropanation, and a final retro-aldol cleavage, demonstrating a sophisticated use of stereocontrol. rsc.org
Integration into Multicomponent and Domino Reactions
The aldehyde group makes this compound an excellent candidate for multicomponent reactions (MCRs) and domino (or cascade) reactions. clockss.org These reaction types are highly valued for their efficiency, as they allow for the construction of complex molecules in a single pot, reducing waste and saving time. researchgate.netbeilstein-journals.org
Multicomponent Reactions (MCRs): In an MCR, three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Aldehydes are classic components in well-known MCRs such as the Biginelli, Hantzsch, or Ugi reactions. This compound could serve as the aldehyde component, leading to complex products bearing a protected diol functionality.
Domino Reactions: A domino reaction involves two or more bond-forming transformations that occur sequentially under the same reaction conditions without the need to isolate intermediates. uni-rostock.de For example, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound could be followed by an intramolecular Michael addition or a hetero-Diels-Alder reaction, all in one pot. clockss.org Such sequences provide rapid access to densely functionalized heterocyclic systems. clockss.org
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of bifunctional molecules like this compound often drives the development of new synthetic methods. Research into the reactions of this compound can lead to the discovery of novel cyclization strategies, tandem reactions, and organocatalytic transformations. For example, the development of tandem Knoevenagel condensation/Michael addition reactions using 1,3-dioxane-4,6-dione (B14002328) and various aldehydes in green solvents represents an advancement in synthetic methodology. clockss.org The exploration of ring-opening reactions of dioxanes catalyzed by transition metals also opens new avenues for synthesis. rsc.org By providing a stable yet reactive platform, this compound allows chemists to test new catalytic systems and reaction concepts, thereby expanding the toolkit of modern organic synthesis.
Application in Green Chemistry Initiatives (e.g., use of CO2 as a building block)
More directly, the synthesis of the core structure relates to the utilization of carbon dioxide (CO₂), a key goal in sustainable chemistry. sci-hub.boxbohrium.com CO₂ is an abundant, non-toxic, and renewable C1 building block. bohrium.com While the direct synthesis of 1,3-dioxanes from CO₂ is not a mainstream route, the synthesis of related cyclic carbonates from CO₂ and epoxides is a well-established, atom-economical industrial process. sci-hub.box Research into the catalytic conversion of CO₂ into other valuable chemicals is a very active field. Developing catalytic pathways to convert CO₂ into diols or aldehydes could provide a sustainable route to precursors for this compound in the future. The use of bio-based solvents, some of which are 1,3-dioxolane derivatives, also highlights the move towards greener reaction media in syntheses that could involve intermediates like this compound. rsc.org
Potential in Materials Science (e.g., polymer synthesis via ring-opening polymerization)
The compound this compound represents a unique monomer with significant, albeit largely prospective, potential in the field of materials science. Its structure combines a six-membered cyclic acetal (1,3-dioxane) with a reactive aldehyde functional group. This combination suggests its primary utility as a functional monomer for the synthesis of advanced polymers, particularly via cationic ring-opening polymerization (ROP). While the polymerization of the parent 1,3-dioxane and its various substituted analogues is known, the specific polymerization of this compound is not extensively documented in scientific literature. However, based on the established principles of polyacetal chemistry and the versatile reactivity of aldehydes, its potential can be thoroughly explored.
The core of its potential lies in the ability of the 1,3-dioxane ring to undergo ring-opening polymerization. This process is typically initiated by cationic species, which attack an oxygen atom in the ring, leading to the formation of an oxonium ion. Subsequent nucleophilic attack by another monomer molecule propagates the chain, ultimately forming a polyacetal backbone. This is a well-established mechanism for cyclic acetals like 1,3-dioxolane and 1,3,5-trioxane.
The key feature of this compound is the aldehyde group (-CHO) attached to the C2 position of the dioxane ring. If this monomer were to be polymerized through ROP, the resulting polymer would be a polyacetal with pendant aldehyde groups regularly spaced along the chain.
The presence of these reactive aldehyde side chains would transform the polymer from a simple structural material into a highly versatile reactive platform. Aldehyde-functional polymers are of great interest in materials science because the aldehyde group can undergo a wide variety of chemical transformations under mild conditions. nih.gov This allows for extensive post-polymerization modification, where the properties of the initial polymer can be precisely tuned for specific applications. acs.orgnih.gov
The potential applications of a polymer derived from this compound are rooted in the "click" chemistry of the aldehyde group. These reactions are typically high-yield, occur under mild conditions, and are orthogonal to many other functional groups. This would allow the poly(this compound) backbone to be functionalized with a wide array of molecules.
Table 1: Potential Post-Polymerization Modification Reactions of Poly(this compound)
| Reactant Class | Linkage Formed | Resulting Functionality | Potential Application |
| Primary Amines | Imine (Schiff Base) | Dynamic Covalent Bonds | Self-healing materials, responsive hydrogels |
| Hydrazines | Hydrazone | Stable Conjugation | Bioconjugation, drug delivery |
| Aminooxy Compounds | Oxime | Highly Stable Conjugation | Surface functionalization, sensor development |
| Thiols | Thioacetal | Sulfur-containing polymers | Adhesives, high refractive index materials |
| Nucleophiles (e.g., Grignard reagents) | Secondary Alcohol | Hydroxyl groups | Increased hydrophilicity, sites for further esterification |
The aldehyde groups along the polymer chain can also serve as cross-linking sites. By adding a difunctional or multifunctional reactant that can react with aldehydes (such as a diamine or dihydrazide), the linear polymer chains can be covalently linked to form a three-dimensional network. This is a fundamental process for creating hydrogels, elastomers, and thermosets. The density of cross-linking, and thus the mechanical properties of the resulting material, could be controlled by the amount of cross-linking agent added.
While the direct polymerization of this compound presents challenges due to the high reactivity of the aldehyde group, which could lead to side reactions under cationic polymerization conditions, its potential as a monomer remains significant. cmu.edu Strategies to overcome these challenges could involve the use of protected aldehyde groups during polymerization, followed by a deprotection step to reveal the reactive functionality on the final polymer.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 1,3-dioxane-2-carbaldehyde and its derivatives is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry are driving the exploration of new pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of biocatalysis , employing enzymes to catalyze the formation of the dioxane ring or the introduction of the carbaldehyde group with high stereo- and regioselectivity under mild conditions. This approach offers the potential for highly efficient and environmentally friendly syntheses of chiral this compound derivatives, which are of significant interest in medicinal chemistry.
Furthermore, the development of photocatalytic methods presents another sustainable route. Visible-light-mediated reactions can enable the synthesis of aldehydes under mild conditions, potentially offering novel pathways to this compound that avoid the use of stoichiometric oxidants or reductants. Research in this area is focused on designing efficient photocatalysts that can facilitate the desired transformations with high selectivity and yield.
Exploration of Undiscovered Reactivity Profiles
While the aldehyde functional group is well-known for its diverse reactivity, the specific reaction profile of this compound remains an area ripe for exploration. The interplay between the dioxane ring and the carbaldehyde group may lead to unique and previously undiscovered chemical transformations.
Future investigations will likely focus on the organocatalytic activation of the C-H bond adjacent to the dioxane ring, opening up new avenues for functionalization. Additionally, the exploration of its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures from simple starting materials. Understanding the subtle electronic and steric influences of the dioxane moiety on the reactivity of the aldehyde will be crucial in uncovering these novel reaction pathways. Mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the underlying principles governing its reactivity.
Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is paramount to achieving higher efficiency and selectivity in both the synthesis and subsequent transformations of this compound. Research is moving beyond traditional acid and base catalysis towards more sophisticated and tailored catalytic solutions.
Organocatalysis continues to be a major focus, with the design of new chiral catalysts that can control the stereochemical outcome of reactions involving the aldehyde group. These metal-free catalysts offer a sustainable alternative to traditional metal-based systems. Furthermore, the application of nanocatalysts is an emerging trend. The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, can lead to enhanced catalytic activity and selectivity in the synthesis and functionalization of 1,3-dioxane (B1201747) derivatives. smolecule.comorganic-chemistry.org The development of robust and recyclable nanocatalyst systems will be a key aspect of this research.
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms is a critical step towards its efficient and scalable production. Flow chemistry offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for higher yields and purity. nih.gov
Future research will focus on developing continuous-flow processes for the key synthetic steps, enabling on-demand production and facile optimization of reaction parameters. flinders.edu.au The combination of flow chemistry with in-line purification and analysis techniques will further streamline the synthesis. Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. nih.govijapbc.com This will be particularly valuable for exploring the structure-activity relationships of this compound derivatives in various applications.
Exploitation of Computational Chemistry for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating research and development in all areas of chemistry. For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule and to elucidate the mechanisms of its reactions. flinders.edu.auresearchgate.netrsc.org This understanding can guide the design of new catalysts and the prediction of reaction outcomes. Furthermore, molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. wikipedia.org The synergy between computational predictions and experimental validation will be crucial for the efficient discovery and optimization of new applications for this versatile compound.
Expansion of Applications in Interdisciplinary Fields
The unique structural features of this compound make it an attractive building block for a wide range of applications in interdisciplinary fields. While its potential is still being uncovered, several areas show significant promise.
In medicinal chemistry , the 1,3-dioxane scaffold is a known pharmacophore in various biologically active compounds. mdpi.com The presence of the reactive aldehyde group in this compound provides a handle for the synthesis of diverse libraries of compounds for drug discovery programs. nih.gov Future research will likely explore its potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents.
In materials science , the aldehyde functionality can be utilized in the synthesis of novel polymers . organic-chemistry.org Aldehyde-containing monomers can undergo various polymerization reactions, and the resulting polymers can be further modified through the aldehyde group to create materials with tailored properties for applications in coatings, adhesives, and drug delivery. wiley-vch.de
Q & A
Q. How can researchers optimize solvent systems for catalytic reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
